![molecular formula C23H18ClN3O4 B2647595 5-((2-Chlorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941882-06-0](/img/structure/B2647595.png)
5-((2-Chlorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Description
5-((2-Chlorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H18ClN3O4 and its molecular weight is 435.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures incorporating elements such as furan, oxazole, and nitrile groups have been synthesized and evaluated for various biological activities. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents H. Bektaş et al., 2007. Similarly, derivatives incorporating pyranopyrazole have been investigated for their corrosion inhibition performance, highlighting their utility in protecting metals against corrosion M. Yadav et al., 2016.
Antioxidant and Antiprotozoal Properties
Research has also focused on the synthesis of heterocyclic compounds for their potential antioxidant and antiprotozoal properties. For example, Amer et al. (2011) explored thiazole derivatives as antioxidant additives for lubricating oils, indicating the chemical versatility of these compounds for industrial applications F. A. Amer et al., 2011. Additionally, Ismail et al. (2004) synthesized imidazo[1,2-a]pyridines as antiprotozoal agents, showcasing their potential in addressing protozoal infections M. Ismail et al., 2004.
Corrosion Inhibition and ACE Inhibitors
The exploration of organic compounds extends to their application in corrosion inhibition and as ACE inhibitors. Verma et al. (2015) investigated 2-aminobenzene-1,3-dicarbonitriles for their effectiveness in corrosion inhibition, demonstrating the protective capabilities of these compounds for mild steel C. Verma et al., 2015. Vulupala et al. (2018) synthesized novel triazole derivatives as ACE inhibitors, highlighting their potential in hypertension management without the need for carboxylic acid groups, which are common in many ACE inhibitors Hanmanth Reddy Vulupala et al., 2018.
properties
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-28-16-6-8-17(9-7-16)29-14-18-10-11-21(30-18)23-27-20(12-25)22(31-23)26-13-15-4-2-3-5-19(15)24/h2-11,26H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIOYDTNRZTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Chlorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile |
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